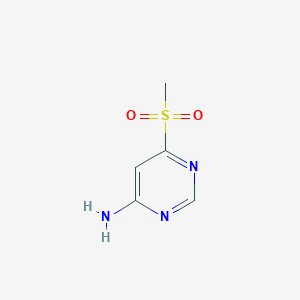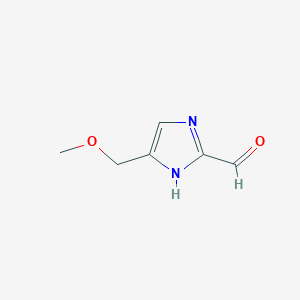
6-Methanesulfonylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methanesulfonylpyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It is a pyrimidine derivative that has shown promising results in various studies, making it a subject of interest for researchers worldwide.
Applications De Recherche Scientifique
6-Methanesulfonylpyrimidin-4-amine has several potential applications in scientific research. It has been studied as a potential inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. Inhibition of protein kinases has been shown to have therapeutic potential in various diseases, including cancer and inflammatory disorders. Additionally, 6-Methanesulfonylpyrimidin-4-amine has been studied as a potential scaffold for the development of new drugs targeting various diseases.
Mécanisme D'action
The mechanism of action of 6-Methanesulfonylpyrimidin-4-amine is not fully understood. However, it is believed to inhibit protein kinases by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, leading to downstream effects on cellular signaling and regulation.
Biochemical and Physiological Effects
6-Methanesulfonylpyrimidin-4-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, it has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 6-Methanesulfonylpyrimidin-4-amine is its ease of synthesis, making it readily available for laboratory experiments. Additionally, it has shown promising results in various studies, making it a subject of interest for researchers worldwide. However, one of the limitations of 6-Methanesulfonylpyrimidin-4-amine is its lack of specificity for protein kinases, leading to potential off-target effects.
Orientations Futures
There are several potential future directions for research on 6-Methanesulfonylpyrimidin-4-amine. One direction is the development of more specific inhibitors of protein kinases using 6-Methanesulfonylpyrimidin-4-amine as a scaffold. Additionally, further studies are needed to understand the mechanism of action and potential off-target effects of 6-Methanesulfonylpyrimidin-4-amine. Finally, more studies are needed to evaluate the potential therapeutic applications of 6-Methanesulfonylpyrimidin-4-amine in various diseases.
Conclusion
In conclusion, 6-Methanesulfonylpyrimidin-4-amine is a chemical compound that has shown promising results in various studies, making it a subject of interest for researchers worldwide. Its potential applications in drug discovery and development, inhibition of protein kinases, and anti-inflammatory effects make it a potential candidate for the treatment of various diseases. However, further studies are needed to understand its mechanism of action, potential off-target effects, and therapeutic applications.
Méthodes De Synthèse
The synthesis of 6-Methanesulfonylpyrimidin-4-amine involves the reaction of 2,4-diaminopyrimidine with methanesulfonyl chloride under specific conditions. The reaction proceeds in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Propriétés
IUPAC Name |
6-methylsulfonylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c1-11(9,10)5-2-4(6)7-3-8-5/h2-3H,1H3,(H2,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTVOUBUPRDUMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=NC(=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methanesulfonylpyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-Difluorophenyl)sulfanyl-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7637523.png)
![3-[4-(3-Phenylpropanoyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B7637524.png)
![3-[Oxolan-2-ylmethyl(thiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7637536.png)
![3-[Cyclopropyl(pyridine-3-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7637541.png)
![N-[4-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637543.png)
![N-[4-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637551.png)
![2-(Thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B7637569.png)
![3-[Cyclopropyl(methylsulfonyl)amino]-2-methylpropanoic acid](/img/structure/B7637577.png)
![3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid](/img/structure/B7637578.png)
![3-[3-(Diethylamino)propyl-ethylamino]propanoic acid](/img/structure/B7637584.png)
![3-[2-(Diethylamino)ethyl-(2-methylpropyl)amino]propanoic acid](/img/structure/B7637585.png)

![2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7637595.png)
